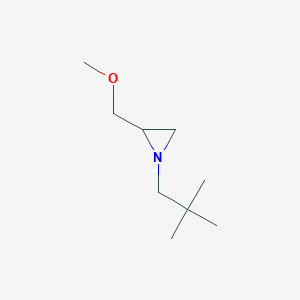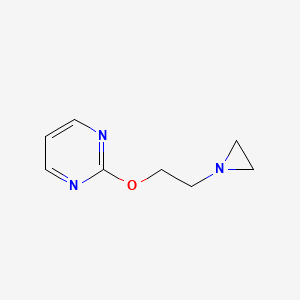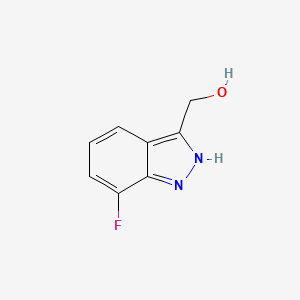
(7-Fluoro-1H-indazol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-フルオロ-1H-インダゾール-3-イル)メタノールは、分子式C8H7FN2Oを持つ化学化合物です。これは、二環式芳香族複素環であるインダゾールの誘導体であり、インダゾール環の7位にフッ素原子、3位にヒドロキシメチル基を有しています。
準備方法
合成経路および反応条件
(7-フルオロ-1H-インダゾール-3-イル)メタノールの合成は、通常、以下の手順で実行されます。
出発物質: 合成は市販の7-フルオロインダゾールから始まります。
官能基化: インダゾール環の3位は、一連の反応によって官能基化されます。多くの場合、保護基の使用とそれに続く脱保護手順が含まれます。
ヒドロキシメチル基の導入: ヒドロキシメチル基は、塩基性条件下でホルムアルデヒドまたは適切なホルムアルデヒド等価物との反応によって導入されます。
工業的製造方法
(7-フルオロ-1H-インダゾール-3-イル)メタノールの具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成手順のスケールアップになります。これには、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
(7-フルオロ-1H-インダゾール-3-イル)メタノールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシメチル基は酸化されて対応するアルデヒドまたはカルボン酸を形成することができます。
還元: この化合物は還元されて、異なる官能基を持つ誘導体を形成することができます。
置換: フッ素原子は、適切な条件下で他の求核試薬と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 求核置換反応は、多くの場合、反応を促進するために強塩基または強酸を使用する必要があります。
形成される主要な生成物
酸化: 主要な生成物には、7-フルオロ-1H-インダゾール-3-カルバルデヒドと7-フルオロ-1H-インダゾール-3-カルボン酸が含まれます。
還元: 主要な生成物は、使用される特定の還元剤と反応条件によって異なります。
置換: 生成物は、反応で導入された求核試薬に基づいて異なります。
科学的研究の応用
(7-フルオロ-1H-インダゾール-3-イル)メタノールは、科学研究にいくつかの応用があります。
化学: これは、より複雑な分子の合成における構成要素として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用を含む潜在的な生物活性について研究されています。
医学: 治療薬としての可能性を探索する研究が進行中です。
産業: これは、新素材の開発や、他の貴重な化合物の合成における中間体として使用される可能性があります。
作用機序
(7-フルオロ-1H-インダゾール-3-イル)メタノールの作用機序は完全には解明されていません。 これは、生物学的システム内の特定の分子標的と経路と相互作用すると考えられています。フッ素原子とヒドロキシメチル基は、その結合親和性と活性に重要な役割を果たしている可能性があります。正確な分子メカニズムを解明するには、さらなる研究が必要です。
類似の化合物との比較
類似の化合物
(7-フルオロ-1H-インダゾール-3-カルバルデヒド): 構造は似ていますが、ヒドロキシメチル基の代わりにアルデヒド基を持っています。
(7-フルオロ-1H-インダゾール-3-カルボン酸): 構造は似ていますが、ヒドロキシメチル基の代わりにカルボン酸基を持っています。
(7-フルオロ-1H-インダゾール): ヒドロキシメチル基がありません。
独自性
(7-フルオロ-1H-インダゾール-3-イル)メタノールは、インダゾール環にフッ素原子とヒドロキシメチル基の両方が存在することによって独自です。この官能基の組み合わせは、明確な化学的特性と潜在的な生物活性を与え、研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
(7-Fluoro-1H-indazole-3-carboxaldehyde): Similar structure but with an aldehyde group instead of a hydroxymethyl group.
(7-Fluoro-1H-indazole-3-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(7-Fluoro-1H-indazole): Lacks the hydroxymethyl group.
Uniqueness
(7-Fluoro-1H-indazol-3-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the indazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
(7-fluoro-2H-indazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-3,12H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBCZFGROXITMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

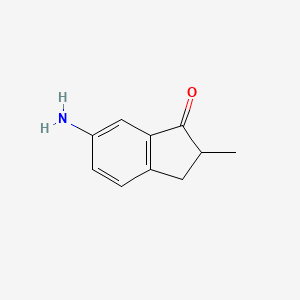
![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)
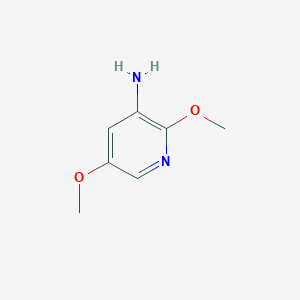

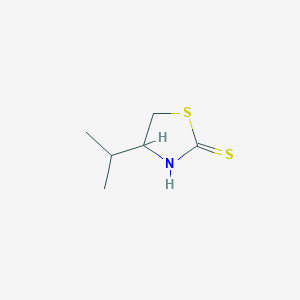

![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)
